![molecular formula C28H31NO7 B11771328 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11771328.png)
2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Description
2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C28H31NO7 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 493002-68-9) is a synthetic derivative belonging to the quinoline class of compounds. Its complex structure suggests potential biological activities that warrant investigation. This article synthesizes available research findings on its biological activity, including anti-cancer properties and other therapeutic potentials.
- Molecular Formula : C₁₈H₁₉N₃O₅
- Molecular Weight : 345.36 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that derivatives of hexahydroquinoline exhibit significant anticancer activities. For instance:
- A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC₅₀ values ranging from 6.2 μM to over 40 μM for different derivatives .
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Compound A | MCF-7 | 27.3 |
Compound B | HCT116 | 6.2 |
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
Additional Biological Activities
Beyond anticancer properties, the compound may also exhibit:
- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress .
Activity Type | Effectiveness |
---|---|
Antioxidant | High |
Anti-inflammatory | Moderate |
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of hexahydroquinoline derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- In Vivo Studies : Animal models treated with similar quinoline derivatives showed reduced tumor sizes compared to control groups, suggesting potential for therapeutic use.
Properties
Molecular Formula |
C28H31NO7 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-methoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO7/c1-16-25(28(32)36-11-10-33-2)26(18-6-5-7-20(30)12-18)27-21(29-16)13-19(14-22(27)31)17-8-9-23(34-3)24(15-17)35-4/h5-9,12,15,19,26,29-30H,10-11,13-14H2,1-4H3 |
InChI Key |
FYBIAMJXXMOOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)O)C(=O)OCCOC |
Origin of Product |
United States |
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